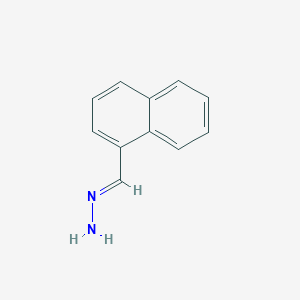

1-Naphthaldehyde hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Naphthaldehyde hydrazone is an organic compound belonging to the class of hydrazones, which are characterized by the presence of the azomethine group (–NH–N=CH–) connected to a carbonyl group. This compound is derived from the condensation reaction between 1-naphthaldehyde and hydrazine. Hydrazones, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde hydrazone is typically synthesized through the condensation reaction of 1-naphthaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-Naphthaldehyde+Hydrazine→1-Naphthaldehyde Hydrazone+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1-Naphthaldehyde hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthaldehyde derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming different substituted hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

Oxidation: Naphthaldehyde derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazones.

科学的研究の応用

1-Naphthaldehyde hydrazone is a hydrazone derivative with diverse applications in various scientific fields. Hydrazone derivatives, in general, are used in medicinal, pharmaceutical, catalytic, and analytical chemistry . They are helpful in the separation, identification, and detection of several metal ions, anions, organic molecules, and water in various real and synthetic samples . Additionally, they can be used as light emitting diodes, for synthesis of DSSC, nanoparticles and polymers, as corrosion inhibitors, and as dyes .

Analytical Applications

Hydrazone derivatives are important as analytical reagents for the spectroscopic determination of different metal ions in food, environmental, pharmaceutical, and biological samples . They are also used for organic compounds’ determination like glucose, carbonyl compounds, and estrogen in blood, urine, cell culture, and pharmaceutical samples . Hydrazone derivatives are used as corrosion inhibitors for nickel, copper, and many others in acidic and basic media and are widely used for dyeing purposes for cotton and nylon . They can also be used as chemosensors, polymer initiators, sensitizers, and pH sensors for detection of microbes, and in waste water treatment . Spectrophotometric methods employing hydrazone derivatives are used for the detection of metal ions in water, alloys, soil and pharmacological samples, as well as for the determination of anions like cyanide and fluoride ions . Hydrazones containing different heteroatoms like S, O, N, or the presence of -OH, -C=O, -N-H, and -COOH groups, form stable compounds with metal ions and anions . A new chromophore, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone, has been used for the determination of lanthanum (III) .

Biological Applications

Hydrazone derivatives possess a wide range of biological activities, including antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anti-cancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis properties . They are also used as plant growth regulators, insecticides and pesticides . Some hydrazone complexes have applications in the treatment of iron overload diseases .

作用機序

The mechanism of action of 1-naphthaldehyde hydrazone involves its interaction with specific molecular targets and pathways:

類似化合物との比較

1-Naphthaldehyde hydrazone can be compared with other hydrazone derivatives:

Similar Compounds: 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, benzaldehyde hydrazone, and salicylaldehyde hydrazone.

Uniqueness: this compound is unique due to its specific structural features and biological activities.

生物活性

1-Naphthaldehyde hydrazone is a compound derived from the condensation of 1-naphthaldehyde with hydrazine, forming a hydrazone linkage. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a straightforward reaction between 1-naphthaldehyde and hydrazine. The general reaction can be represented as follows:

This reaction yields this compound, characterized by the presence of a C=N bond, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of hydrazone derivatives, including this compound. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 µg/mL |

| Escherichia coli | 15 | 150 µg/mL |

| Bacillus subtilis | 20 | 80 µg/mL |

| Pseudomonas aeruginosa | 17 | 120 µg/mL |

The above table summarizes findings from various studies indicating that this compound demonstrates significant antibacterial properties, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

The anticancer properties of hydrazones have also been explored extensively. Research indicates that compounds like this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and iron chelation.

Case Study: Anticancer Activity

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often influenced by their structural features. Modifications on the naphthalene ring or the hydrazone moiety can enhance or diminish their efficacy. For instance, substituents that increase electron density on the aromatic ring have been associated with increased antimicrobial activity.

Table 2: Structure-Activity Relationship of Hydrazones

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | None | Moderate Antimicrobial |

| 4-Methyl-1-Naphthaldehyde Hydrazone | Methyl Group | Enhanced Antimicrobial |

| 5-Nitro-1-Naphthaldehyde Hydrazone | Nitro Group | Stronger Anticancer Activity |

特性

CAS番号 |

16430-29-8 |

|---|---|

分子式 |

C11H10N2 |

分子量 |

170.21 g/mol |

IUPAC名 |

naphthalen-1-ylmethylidenehydrazine |

InChI |

InChI=1S/C11H10N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,12H2 |

InChIキー |

KOFMRKRCOBJBNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。